2-Fluoroquinoxaline
Overview
Description
2-Fluoroquinoxaline is a chemical compound with the molecular formula C8H5FN2 . It has a molecular weight of 148.14 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5FN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H . This indicates the specific arrangement and bonding of atoms in the molecule.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, quinoxaline derivatives have been studied for their potential as antiviral agents . Some halophenyl pyrrolo[2,3-b]quinoxaline derivatives have shown inhibitory effects at subtoxic concentrations .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Future Directions
Quinoxaline derivatives, such as 2-Fluoroquinoxaline, are a promising area of research in medicinal chemistry. They have shown potential as antiviral drugs, and there is growing interest in developing compounds with a quinoxaline moiety for antiviral treatment . Further investigation into this scaffold may yield even more encouraging results .
Mechanism of Action
Target of Action
The primary targets of 2-Fluoroquinoxaline, a member of the fluoroquinolones family, are bacterial enzymes DNA topoisomerase IV and DNA gyrase . These enzymes are essential for bacterial DNA replication . The fluoroquinolones family has a unique mechanism of action, different from other groups of antibacterials, which allows them to treat infectious diseases caused by strains resistant to many other classes of antibacterials .
Mode of Action
This compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This interaction blocks the progress of the replication fork . The cytotoxicity of fluoroquinolones is likely a two-step process involving (1) conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and (2) generation of a double-strand break by denaturation of the topoisomerase .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in bacterial DNA synthesis . By inhibiting DNA topoisomerase IV and DNA gyrase, this compound disrupts bacterial DNA replication, leading to cell death .
Pharmacokinetics
The pharmacokinetics of this compound, like other fluoroquinolones, are characterized by their enhanced penetration ability through cell membranes . This property, along with their effects on bacterial DNA gyrase, contributes to their high antibacterial activity . .
Result of Action
The result of this compound’s action is the inhibition of bacterial DNA replication, leading to bacterial cell death . This makes it a potent antibacterial agent, capable of treating infectious diseases caused by strains resistant to many other classes of antibacterials .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of the fluorine atom in Fluoroquinolones makes them highly electronegative, strong, recalcitrant, and less compatible with microbial degradation . This could potentially affect the environmental persistence and bioavailability of this compound.
Biochemical Analysis
Biochemical Properties
It is known that quinoxalines, including 2-Fluoroquinoxaline, have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial
Cellular Effects
It is known that quinoxalines can exhibit a high level of antibacterial activity due to their enhanced penetration ability through cell membranes and their effects on bacteria reproduction by inhibiting bacterial DNA-gyrase . The specific impact of this compound on cell signaling pathways, gene expression, and cellular metabolism is still under study.
Molecular Mechanism
It is known that quinoxalines can inhibit bacterial DNA-gyrase . This suggests that this compound might exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that quinoxalines can exhibit a high level of antibacterial activity . This suggests that this compound might have similar stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known that quinoxalines can exhibit a high level of antibacterial activity . This suggests that this compound might have similar threshold effects, as well as toxic or adverse effects at high doses in animal models.
Metabolic Pathways
It is known that quinoxalines can exhibit a high level of antibacterial activity . This suggests that this compound might interact with certain enzymes or cofactors and have effects on metabolic flux or metabolite levels.
Transport and Distribution
It is known that quinoxalines can exhibit a high level of antibacterial activity . This suggests that this compound might interact with certain transporters or binding proteins and have effects on its localization or accumulation.
Subcellular Localization
It is known that quinoxalines can exhibit a high level of antibacterial activity . This suggests that this compound might have certain targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Properties
IUPAC Name |
2-fluoroquinoxaline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYDWNBCELWNLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449111 | |
Record name | 2-fluoroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2712-12-1 | |
Record name | 2-fluoroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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